1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide
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Overview
Description
- The 3-fluorobenzyl groups can be introduced via nucleophilic substitution reactions. This involves reacting the pyrazole intermediate with 3-fluorobenzyl halides in the presence of a base such as potassium carbonate.
Formation of the Carboxamide:
- The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with isobutylamine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
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Formation of the Pyrazole Core:
- Starting with a suitable hydrazine derivative, the pyrazole core can be synthesized through a cyclization reaction with a 1,3-diketone under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF (dimethylformamide).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
Biological Research: The compound can be used in studies investigating the interaction of fluorinated aromatic compounds with biological macromolecules.
Materials Science: Its unique properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide: Similar structure but with fluorine atoms in different positions, which may affect its reactivity and biological activity.
1-(3-chlorobenzyl)-3-((3-chlorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide: Chlorine substituents instead of fluorine, potentially altering its chemical properties and interactions.
Uniqueness: 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its electronic properties, reactivity, and interactions with biological targets compared to its non-fluorinated or differently substituted analogs.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-methylpropyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2/c1-15(2)11-25-21(28)20-13-27(12-16-5-3-7-18(23)9-16)26-22(20)29-14-17-6-4-8-19(24)10-17/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUVBOILXKDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=C1OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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